molecular formula C17H22N8 B15121377 N-ethyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

N-ethyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

Katalognummer: B15121377
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: CTHWDHSRDKKRCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Vorbereitungsmethoden

The synthesis of N-ethyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves multiple steps. One common method includes the following steps:

    Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazine ring: This step typically involves nucleophilic substitution reactions where the piperazine ring is introduced to the pyrrolo[3,2-d]pyrimidine core.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

N-ethyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

N-ethyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its ability to interact with various biological targets.

    Medicine: It has potential therapeutic applications, particularly as a kinase inhibitor, which makes it a candidate for cancer treatment.

    Industry: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-ethyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in cell signaling pathways, and their inhibition can lead to the disruption of cancer cell growth and proliferation. The compound binds to the active site of the kinase, preventing its activity and leading to the induction of apoptosis (programmed cell death) in cancer cells.

Vergleich Mit ähnlichen Verbindungen

N-ethyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine can be compared with other similar compounds, such as:

    Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also have a pyrrolo[2,3-d]pyrimidine core and exhibit similar biological activities.

    Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and are known for their kinase inhibitory activity.

    Pyrrolopyrimidine derivatives: These compounds have a pyrrolopyrimidine core and are studied for their potential therapeutic applications.

The uniqueness of this compound lies in its specific structure, which allows for selective interaction with certain kinases, making it a promising candidate for targeted cancer therapy.

Eigenschaften

Molekularformel

C17H22N8

Molekulargewicht

338.4 g/mol

IUPAC-Name

N-ethyl-2-[4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C17H22N8/c1-3-18-14-4-5-19-17(23-14)25-8-6-24(7-9-25)16-15-13(20-11-21-16)10-12(2)22-15/h4-5,10-11,22H,3,6-9H2,1-2H3,(H,18,19,23)

InChI-Schlüssel

CTHWDHSRDKKRCA-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3NC(=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.